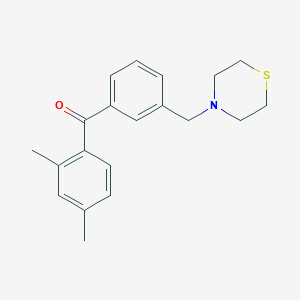

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

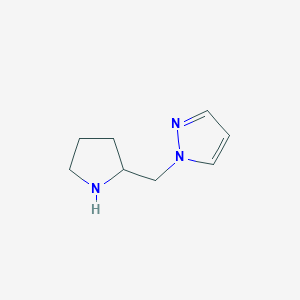

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone, also known as DMTMB, is a chemical compound used in the synthesis of various organic compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. DMTMB is used in a wide range of applications, including pharmaceuticals, agrochemicals, dyes, and polymers. It is also used as a catalyst in the synthesis of polymers and as an intermediate in the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

Environmental Applications

- Adsorption Resins for Water Purification : A study by Zhou et al. (2018) explored the use of tertiary amine-functionalized crosslinking polymeric resins for the adsorption of benzophenone-4 from water. This highlights the potential for similar compounds, like 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone, in environmental applications, particularly in water purification and anti-UV product removal (Zhou et al., 2018).

Chemical Synthesis and Reactions

- Synthesis of Novel Derivatives : Kumazawa et al. (1997) synthesized novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, showcasing the versatility of benzophenone compounds in chemical synthesis. This implies potential pathways for synthesizing or modifying this compound (Kumazawa et al., 1997).

- Photochemical Reactions : Research by Nitta et al. (1980) on the photochemical cycloaddition of benzophenone to various compounds demonstrates the photochemical properties of benzophenones. This suggests that this compound may have applications in photochemical studies and reactions (Nitta et al., 1980).

Biochemistry and Pharmacology

- Metabolism Studies : Watanabe et al. (2015) investigated the metabolism of benzophenone-3 by rat and human liver microsomes. Studies like this imply that this compound could be relevant in understanding metabolic pathways and interactions in biological systems (Watanabe et al., 2015).

- Endocrine-Disrupting Properties : Molina-Molina et al. (2008) profiled benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. Research like this can inform us about the potential biological impacts of this compound, especially regarding its endocrine-disrupting properties (Molina-Molina et al., 2008).

Material Science and Photonics

- Photoinitiators in Polymerization : Fouassier et al. (1995) examined the excited state processes of photoinitiators in polymerization, including substituted benzophenones. This suggests the role of benzophenone derivatives like this compound in photopolymerization and material sciences (Fouassier et al., 1995).

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXOZAULKTQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643371 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898763-13-8 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)